The compound "3-Amino-4-butylamino-benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. Benzenesulfonamide derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of diseases such as Alzheimer's and cancer. The research on these compounds is driven by their ability to inhibit key enzymes involved in disease progression.
The applications of benzenesulfonamide derivatives span across various fields, primarily in medicine. In Alzheimer's disease treatment, these compounds are being developed as multifunctional agents that not only improve cholinergic function but also have the potential to modify the disease course by affecting amyloid pathology1. This dual action makes them particularly attractive as therapeutic candidates.
In cancer therapy, the inhibition of LSD1 by benzenesulfonamide derivatives represents a novel approach to modulate epigenetic regulation. By selectively targeting LSD1, these compounds could potentially be used to reverse aberrant gene expression patterns associated with cancer and other diseases. The reversible nature of the inhibition allows for a controlled therapeutic effect, which is advantageous in managing potential side effects2.
In the context of Alzheimer's disease, benzenesulfonamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, which is crucial for memory and cognitive function. The inhibition of these enzymes increases acetylcholine levels, thereby potentially improving cognitive symptoms in Alzheimer's patients. One study describes new hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide, which demonstrated potent inhibition of both AChE and BChE with selectivity toward BChE. The lead compound exhibited significant inhibition with IC50 values in the low micromolar range and showed potential to block AChE-induced β-amyloid aggregation, suggesting a disease-modifying effect1.
In the field of oncology, benzenesulfonamide derivatives have been investigated for their role as lysine-specific demethylase 1 (LSD1) inhibitors. LSD1 is an enzyme that demethylates histone proteins, a process that is crucial for the regulation of gene expression. Aberrant LSD1 activity is implicated in cancer progression, making it a therapeutic target. A series of 3-oxoamino-benzenesulfonamides were synthesized and evaluated, with some compounds showing potent and selective inhibition of LSD1. These inhibitors were found to be reversible, and molecular docking studies provided insights into their binding modes within the LSD1 active site2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: